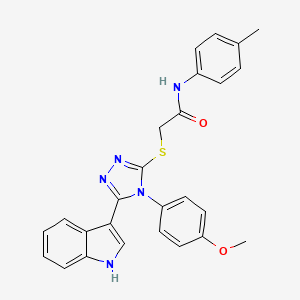![molecular formula C20H15F3N2O3 B2729887 7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 477845-61-7](/img/structure/B2729887.png)
7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a useful research compound. Its molecular formula is C20H15F3N2O3 and its molecular weight is 388.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research into the antimicrobial properties of compounds related to 7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has shown significant promise. For instance, derivatives of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide demonstrated substantial antibacterial and antifungal activities, particularly against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for development as antituberculosis agents (Garudachari et al., 2014).
Diuretic Properties
Compounds structurally similar to this compound have been investigated for their diuretic properties. A study highlighted the synthesis and diuretic activity of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides, showing a substantial increase in diuretic activity compared to their non-brominated analogs, indicating their potential as new hypertension remedies (Ukrainets, Golik, Chernenok, 2013).
Photophysical Properties for Fluorescence
The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores, which share a structural resemblance to the compound , revealed that these compounds exhibit significant dual emissions and large Stokes shifts in various solvent polarities. These findings suggest their potential application in fluorescence-based sensors and imaging technologies, showcasing the versatility of quinoline derivatives in scientific research applications (Padalkar, Sekar, 2014).
Antitubercular and Anticancer Activities
Another aspect of scientific research involving quinoline derivatives is their antitubercular and anticancer activities. Synthesis and evaluation of novel quinoline incorporated 1,3-thiazinan-4-one derivatives demonstrated promising antibacterial, antitubercular, and antimalarial activities, indicating their potential as broad-spectrum antimicrobial and anticancer agents. The structural diversity and biological efficacy of these compounds underscore the potential of quinoline derivatives in developing new therapeutic agents (Umamatheswari, Sankar, 2017).
properties
IUPAC Name |
4-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3/c21-20(22,23)12-6-8-13(9-7-12)24-18(27)15-17(26)14-5-1-3-11-4-2-10-25(16(11)14)19(15)28/h1,3,5-9,26H,2,4,10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRMOYVPFMTTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=C(C=C4)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-Oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2729805.png)

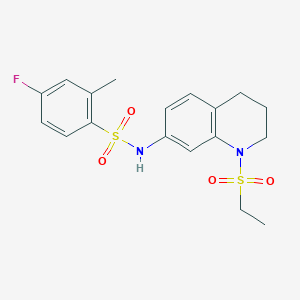
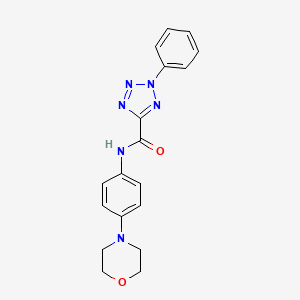

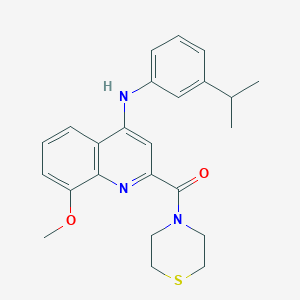
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2729816.png)
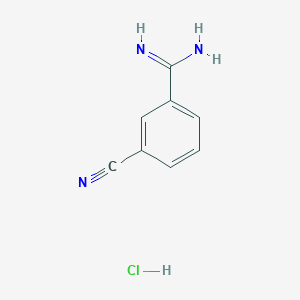
![Methyl 2-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B2729819.png)
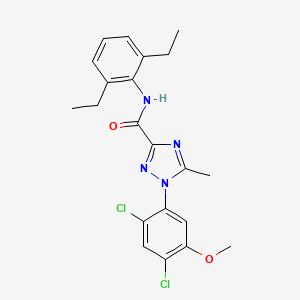
![3,5-dimethoxy-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2729822.png)
![tert-Butyl 6-ethyl-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/no-structure.png)
